N-(3,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-25-7-3-4-14(25)11-17-23-24-19(26(17)8-9-28-2)29-12-18(27)22-13-5-6-15(20)16(21)10-13/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBUXFHARHZACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCOC)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl acetamide precursor, followed by the introduction of the triazole ring through cyclization reactions. The methoxyethyl and pyrrole groups are then added via nucleophilic substitution and condensation reactions, respectively. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including solvent selection, temperature control, and purification techniques, is crucial for achieving high-quality products on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. For instance, derivatives of triazole compounds have shown potency against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives .
Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of essential bacterial processes. Some studies suggest that triazole derivatives can disrupt cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This makes them promising candidates for developing new antibiotics, especially against multidrug-resistant strains .
Agricultural Applications
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. This compound may be explored as a fungicide in agricultural settings. Its ability to inhibit fungal growth can help manage crop diseases caused by various pathogens.
Case Studies in Crop Protection
Recent studies have highlighted the effectiveness of triazole-based fungicides in protecting crops from fungal infections. For example, field trials have demonstrated that certain triazole derivatives significantly reduce disease incidence in crops like wheat and barley, leading to improved yields and quality . The compound's efficacy could be further evaluated in controlled environments to establish optimal application rates and timing.
Structural Insights and Synthesis
Understanding the chemical structure of this compound is crucial for its application in research. The presence of the triazole ring is significant as it is known to enhance biological activity through various interactions with biological targets.
Table 1: Comparison of Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Notes |
|---|---|---|---|
| Compound A | 0.5 | 1 | Best performing derivative |
| Compound B | 8 | >256 | Lower efficacy |
| Compound C | 0.12 | 0.25 | Improved pharmacokinetics |
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Classification
Key structural differences among analogs lie in:
Aryl substituents on the acetamide nitrogen.
Alkyl/heteroaryl groups at positions 4 and 5 of the triazole ring.
Heterocyclic moieties (e.g., pyridine, phthalazinone) influencing target binding.
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Bioactivity and Pharmacokinetic Insights
- Target Affinity : Pyridine or pyrrole substituents (e.g., 1-methyl-pyrrolyl in the target compound) enhance interactions with hydrophobic enzyme pockets, as seen in HDAC inhibitors .
- Analogs with 4-chlorophenyl show moderate cytotoxicity (IC50 ~10–50 μM in cancer cell lines) .
- Triazole Core Modifications: 2-Methoxyethyl (target compound): Introduces polarity, balancing LogP and solubility. Phthalazinonyl (): Enhances hydrogen bonding, improving target specificity but reducing metabolic stability .
Table 2: Bioactivity Data for Selected Analogs
Molecular Similarity and Drug-Likeness
- Pharmacokinetic Predictions :
- Solubility : Moderate (LogS ~-4.1) due to dichlorophenyl group.
- Metabolic Stability : Susceptible to CYP3A4-mediated oxidation at the pyrrole methyl group .
Biological Activity
N-(3,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A dichlorophenyl group which may enhance its lipophilicity and biological interactions.
- A triazole ring , known for its role in various biological activities, particularly as an antifungal and antibacterial agent.
- A sulfanyl linkage , which can influence the compound's reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through azole chemistry and subsequent modifications to introduce the dichlorophenyl and methoxyethyl groups. Specific methodologies have been documented in patent literature, highlighting various synthetic routes to optimize yield and purity .
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of compounds structurally similar to this compound. The triazole moiety is particularly noted for its ability to inhibit fungal growth and has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
Several derivatives have been evaluated for their MIC against common pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 1.0 |
| N-(3,4-dichlorophenyl)-... | Target Pathogen | TBD |
In vitro assays have demonstrated that modifications to the substituents on the triazole ring significantly affect antimicrobial potency .
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival.
Case Studies
A notable study investigated the effects of related triazole compounds on cancer cell lines. The results indicated:
- Inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
The proposed mechanisms for the biological activity of this compound include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
